molecular formula C17H16N4O2S B5816509 1-(4-Methoxyphenyl)-3-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea CAS No. 5560-54-3

1-(4-Methoxyphenyl)-3-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B5816509
CAS No.: 5560-54-3
M. Wt: 340.4 g/mol
InChI Key: GODXSBHEXNJVHX-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a urea linkage connecting a methoxyphenyl group and a methylphenyl-thiadiazole moiety

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-3-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea typically involves the reaction of 4-methoxyphenyl isocyanate with 5-(4-methylphenyl)-1,3,4-thiadiazole-2-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound .

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-3-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Hydrolysis: The urea linkage in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and carboxylic acids.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound. For example, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with essential cellular processes .

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-3-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea can be compared with other thiadiazole derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-11-3-5-12(6-4-11)15-20-21-17(24-15)19-16(22)18-13-7-9-14(23-2)10-8-13/h3-10H,1-2H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODXSBHEXNJVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20970938
Record name N-(4-Methoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20970938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5560-54-3
Record name N-(4-Methoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20970938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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